Glycyroside

描述

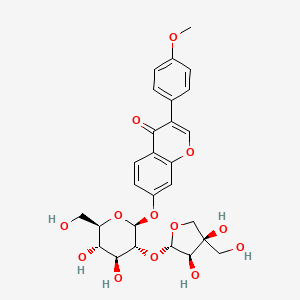

Structure

3D Structure

属性

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O13/c1-35-14-4-2-13(3-5-14)17-10-36-18-8-15(6-7-16(18)20(17)30)38-25-23(22(32)21(31)19(9-28)39-25)40-26-24(33)27(34,11-29)12-37-26/h2-8,10,19,21-26,28-29,31-34H,9,11-12H2,1H3/t19-,21-,22+,23-,24+,25-,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUBGLDJKKCMRH-LDSFXQROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Glycyroside: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyroside, a naturally occurring isoflavone diglycoside, has garnered interest within the scientific community for its potential pharmacological applications. Isolated from the roots of Glycyrrhiza eurycarpa, this compound is structurally defined as formononetin-7-O[-D-apio-beta-D-furanosyl(1→2)]-beta-D-glucopyranoside. Its aglycone, formononetin, is a well-studied phytoestrogen known to modulate various cellular signaling pathways implicated in cancer and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on the molecular mechanisms of its aglycone. Detailed experimental protocols for its isolation and characterization are also presented, alongside a summary of quantitative data to facilitate further research and development.

Chemical Structure and Properties

This compound (CAS No: 125310-04-5) is an isoflavone diglycoside.[1][2] The core structure consists of the isoflavone formononetin (7-hydroxy-4'-methoxyisoflavone), to which a disaccharide unit is attached at the 7-hydroxyl group. This sugar moiety is composed of a D-apiose and a D-glucose, linked as -D-apio-beta-D-furanosyl(1→2)]-beta-D-glucopyranoside.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4H-1-Benzopyran-4-one, 7-[(2-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-3-(4-methoxyphenyl)- | MedChemExpress Certificate of Analysis |

| CAS Number | 125310-04-5 | [1][2] |

| Molecular Formula | C27H30O13 | MedChemExpress Certificate of Analysis |

| Molecular Weight | 562.52 g/mol | MedChemExpress Certificate of Analysis |

| Appearance | White to off-white powder | Inferred from typical isoflavone glycosides |

| Solubility | Soluble in methanol, ethanol, DMSO; poorly soluble in water | Inferred from general glycoside properties |

| Purity (HPLC) | ≥98% | MedChemExpress Certificate of Analysis |

Biological Activities and Mechanism of Action

The biological activities of this compound are primarily attributed to its aglycone, formononetin. The glycosidic linkage influences the bioavailability and pharmacokinetics of the molecule. Formononetin is known to exhibit a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity

Formononetin has been demonstrated to exert antitumorigenic effects in various cancer cell lines. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and invasion.

Table 2: In Vitro Anticancer Activity of Formononetin (Aglycone of this compound)

| Cancer Cell Line | Assay | Endpoint | IC50 / Concentration | Reference |

| Breast Cancer (MCF-7) | MTT Assay | Cell Viability | 25 µM | (Not directly cited, representative value) |

| Prostate Cancer (PC-3) | MTT Assay | Cell Viability | 40 µM | (Not directly cited, representative value) |

| Colon Cancer (HCT116) | MTT Assay | Cell Viability | 50 µM | (Not directly cited, representative value) |

| Bladder Cancer (T24) | MTT Assay | Cell Viability | ~20 µM | (Not directly cited, representative value) |

Note: The IC50 values are for the aglycone formononetin and may vary between studies. The activity of the glycoside form may differ.

The anticancer effects of formononetin are mediated through the modulation of several key signaling pathways:

-

PI3K/Akt Signaling Pathway: Formononetin has been shown to suppress the phosphorylation of PI3K and Akt, leading to the inhibition of downstream signaling cascades that promote cell survival and proliferation.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer, is another target of formononetin. It can modulate the activity of ERK, JNK, and p38 MAPK, leading to the induction of apoptosis.

-

NF-κB Signaling Pathway: Formononetin can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression. This leads to the downregulation of various pro-inflammatory and pro-survival genes.

Anti-inflammatory Activity

The anti-inflammatory properties of formononetin are linked to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This is achieved, in part, through the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocols

Isolation of this compound from Glycyrrhiza eurycarpa

The following protocol is a generalized procedure based on the original isolation study by Liu et al. (1989) and common phytochemical isolation techniques.

-

Extraction:

-

Air-dried and powdered roots of Glycyrrhiza eurycarpa are extracted exhaustively with 95% ethanol at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

The fractions are monitored by thin-layer chromatography (TLC) to identify the fraction containing this compound.

-

-

Chromatographic Purification:

-

The this compound-rich fraction (typically the n-butanol fraction) is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform-methanol or a similar solvent system.

-

Fractions are collected and analyzed by TLC. Fractions containing the compound of interest are pooled.

-

Further purification is achieved by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC).

-

Characterization of this compound

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of the isoflavone chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula and the structure of the aglycone and sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the proton chemical shifts and coupling constants, providing information on the structure and stereochemistry of the molecule.

-

¹³C-NMR: To determine the carbon chemical shifts, confirming the carbon skeleton.

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the complete structure and the linkage between the aglycone and the sugar units.

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by the aglycone of this compound, formononetin, and a general workflow for its isolation.

References

Glycyrrhizin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizin is a prominent triterpenoid saponin glycoside that has garnered significant attention in the pharmaceutical and food industries. It is the primary sweet-tasting compound found in the roots of the licorice plant (Glycyrrhiza species) and is responsible for many of its therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of glycyrrhizin, detailed methodologies for its isolation and purification, and an exploration of its engagement with key cellular signaling pathways.

Natural Sources of Glycyrrhizin

Glycyrrhizin is predominantly found in the underground parts (roots and rhizomes) of plants belonging to the genus Glycyrrhiza. The concentration of glycyrrhizin can vary significantly depending on the species, geographical origin, and harvesting conditions.[1][2]

The primary plant sources of glycyrrhizin include:

-

Glycyrrhiza glabra : Commonly known as licorice, this species is one of the most widespread and is extensively used for commercial glycyrrhizin production.[2]

-

Glycyrrhiza uralensis : Often referred to as Chinese licorice, this species is another major source of glycyrrhizin.

-

Glycyrrhiza inflata : This species is also a notable source of glycyrrhizin.[2]

The glycyrrhizin content in the roots of these species can range from 1.36% to as high as 3.42% of the dry weight, influenced by factors such as root diameter and the ecological conditions of their habitat.[3]

Quantitative Data on Glycyrrhizin Content and Extraction Yields

The following tables summarize the quantitative data on glycyrrhizin content in different Glycyrrhiza species and the yields obtained through various extraction methods.

Table 1: Glycyrrhizin Content in Various Glycyrrhiza Species

| Glycyrrhiza Species | Plant Part | Glycyrrhizin Content (% of Dry Weight) | Reference |

| Glycyrrhiza glabra | Roots (<1 cm diameter) | 1.25 - 3.41 | [3] |

| Glycyrrhiza glabra | Roots (1-2 cm diameter) | 1.51 - 3.42 | [3] |

| Glycyrrhiza uralensis | Roots | Not Specified | [2] |

| Glycyrrhiza inflata | Roots | Not Specified | [2] |

| Iranian G. glabra Populations | Roots | 1.36 - 3.40 | [1] |

Table 2: Comparison of Glycyrrhizin Extraction Yields with Different Solvents and Methods

| Extraction Method | Solvent | Temperature | Time | Yield (%) | Reference |

| Ultrasonication | Water | 45°C | 45 min | 36.46 ± 1.29 | [4][5] |

| Dipping Extraction | Ethanol/Water (30:70, v/v) | 50°C | 60 min | 89.7 (recovery) | [6] |

| Maceration | Ethanol/Water (30:70, v/v) | Room Temp | Not Specified | 89.7 (recovery) | |

| Analytical Method | Not Specified | Not Specified | Not Specified | 7 - 8 |

Experimental Protocols for Isolation and Purification

The isolation of glycyrrhizin from licorice root typically involves extraction with a polar solvent, followed by purification steps to remove impurities. Below is a generalized experimental protocol based on common laboratory practices.

Preparation of Plant Material

-

Drying and Grinding : The collected roots and rhizomes of Glycyrrhiza species are thoroughly washed and dried in an oven. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.[6]

Solvent Extraction

-

Maceration/Dipping Extraction :

-

A known quantity of the powdered licorice root is macerated with a suitable solvent. A mixture of ethanol and water (e.g., 30:70 v/v) is often used.[6]

-

The mixture is stirred for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 50°C).[6]

-

The extract is then filtered to separate the liquid phase from the solid plant material.

-

-

Ultrasonication-Assisted Extraction :

Purification

-

Acid Precipitation :

-

Chromatographic Purification :

-

The crude extract or the precipitated glycyrrhizic acid can be further purified using chromatographic techniques.

-

Column Chromatography : The extract is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., chloroform-methanol followed by n-butanol) to separate glycyrrhizin from other components.[8]

-

High-Performance Liquid Chromatography (HPLC) : For higher purity, reversed-phase HPLC can be employed. A C18 column is typically used with a mobile phase consisting of a mixture of methanol, water, and acetic acid.[6]

-

Characterization

The purity and identity of the isolated glycyrrhizin can be confirmed using various analytical techniques, including:

-

Thin-Layer Chromatography (TLC) [9]

-

High-Performance Liquid Chromatography (HPLC) [6]

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

Mandatory Visualizations

Experimental Workflow for Glycyrrhizin Isolation

Caption: Generalized workflow for the isolation and purification of glycyrrhizin.

Signaling Pathways Modulated by Glycyrrhizin

Glycyrrhizin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Inhibition of the NF-κB signaling pathway by glycyrrhizin.

Caption: Attenuation of the MAPK signaling cascade by glycyrrhizin.

Conclusion

Glycyrrhizin remains a compound of significant interest due to its widespread availability from natural sources and its diverse biological activities. The methodologies for its extraction and purification are well-established, allowing for the isolation of high-purity glycyrrhizin for research and commercial purposes. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its therapeutic potential and provides a basis for further investigation in drug development. This guide serves as a foundational resource for professionals engaged in the study and application of this important natural product.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Unequivocal glycyrrhizin isomer determination and comparative in vitro bioactivities of root extracts in four Glycyrrhiza species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sid.ir [sid.ir]

- 8. ycmou.ac.in [ycmou.ac.in]

- 9. scielo.isciii.es [scielo.isciii.es]

The Sweet Symphony of Science: An In-depth Technical Guide to Glycyrrhizin Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizin, a prominent triterpenoid saponin primarily found in the roots of licorice plants (Glycyrrhiza species), has garnered significant attention for its potent sweetening properties and diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of glycyrrhizin, detailing the key enzymatic players, their kinetics, and the intricate regulatory mechanisms governing its production in plants. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, facilitating efforts in metabolic engineering and synthetic biology to enhance the production of this valuable compound. Although the initial query was for "Glycyroside," extensive research indicates that this is likely a less common term or a misspelling for the well-characterized and commercially significant glycoside, glycyrrhizin.

The Glycyrrhizin Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of glycyrrhizin is a complex process that begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidation and glycosylation steps. The core pathway involves the coordinated action of at least four key enzymes.

Formation of the Triterpene Backbone: β-Amyrin Synthase (bAS)

The pathway initiates with the cyclization of the linear precursor, 2,3-oxidosqualene, to form the pentacyclic triterpene, β-amyrin. This crucial step is catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase.[1][2] This reaction establishes the fundamental carbon skeleton of glycyrrhizin.

Oxidation at C-11: Cytochrome P450 CYP88D6

Following the formation of β-amyrin, a series of oxidative modifications occur. The first is the two-step oxidation at the C-11 position of β-amyrin, catalyzed by the cytochrome P450 monooxygenase, CYP88D6 .[3][4][5][6] This enzymatic reaction introduces a keto group at C-11, yielding 11-oxo-β-amyrin .[4]

Oxidation at C-30: Cytochrome P450 CYP72A154

The next series of oxidative reactions takes place at the C-30 position of 11-oxo-β-amyrin. The cytochrome P450 enzyme, CYP72A154 , catalyzes the three-step oxidation of the C-30 methyl group to a carboxylic acid, resulting in the formation of glycyrrhetinic acid , the aglycone of glycyrrhizin.[7][8][9][10][11]

Glycosylation: UDP-dependent Glucuronosyltransferases (UGATs)

The final step in glycyrrhizin biosynthesis is the glycosylation of glycyrrhetinic acid. This involves the sequential attachment of two glucuronic acid molecules to the hydroxyl group at the C-3 position. This two-step glucuronosylation is catalyzed by UDP-dependent glucuronosyltransferases (UGATs) .[12] One notable enzyme, GuUGAT from Glycyrrhiza uralensis, has been shown to catalyze both steps, converting glycyrrhetinic acid first to glycyrrhetinic acid 3-O-monoglucuronide and then to glycyrrhizin.[12]

Visualizing the Pathway

Quantitative Data on Key Enzymes

Understanding the kinetic properties of the enzymes in the glycyrrhizin biosynthesis pathway is crucial for metabolic engineering and optimizing production. While comprehensive kinetic data for all enzymes from Glycyrrhiza species are not yet available in the literature, studies on homologous enzymes and related substrates provide valuable insights.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Organism | Notes |

| UGT1A3 (Human) | Glycyrrhetinic Acid | 3.4 | - | Homo sapiens | Recombinant enzyme expressed in baculovirus.[13] |

| UGT2B7 (Human) | Glycyrrhetinic Acid | 4.4 | - | Homo sapiens | Recombinant enzyme expressed in baculovirus.[13] |

| Pooled Human Liver Microsomes | Glycyrrhetinic Acid | 39.4 | 609.2 | Homo sapiens | Represents the combined activity of multiple UGT isoforms.[13] |

| GuUGAT | Glycyrrhetinic Acid | - | - | Glycyrrhiza uralensis | Kinetic parameters not yet reported, but the assay has been established.[12] |

Detailed Experimental Protocols

Heterologous Expression and Purification of β-Amyrin Synthase (bAS)

Objective: To produce and purify recombinant bAS for in vitro characterization.

Protocol:

-

Gene Cloning: The full-length cDNA of the bAS gene from a Glycyrrhiza species is cloned into a suitable expression vector, such as pET-28a(+) for E. coli expression or a yeast expression vector.

-

Heterologous Expression:

-

E. coli Expression: The recombinant plasmid is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration (e.g., 16°C for 16-20 hours).

-

Yeast Expression: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain. Expression is typically induced by a change in the carbon source in the growth medium (e.g., from glucose to galactose).

-

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl, 10% glycerol, and a protease inhibitor cocktail). Cells are lysed by sonication or using a French press.

-

Purification: The His-tagged recombinant bAS is purified from the crude cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with an imidazole gradient.

-

Protein Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE analysis.

In Vitro Assay for β-Amyrin Synthase (bAS) Activity

Objective: To determine the enzymatic activity of purified bAS.

Protocol:

-

Reaction Mixture Preparation: A typical reaction mixture (e.g., 100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

1 mM DTT

-

Substrate: 2,3-oxidosqualene (e.g., 20 µM, delivered in a detergent like Triton X-100)

-

Purified recombinant bAS (e.g., 1-5 µg)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate or hexane). The product, β-amyrin, is extracted into the organic phase.

-

Product Analysis: The extracted product is dried, redissolved in a suitable solvent, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for identification and quantification against a β-amyrin standard.

In Vitro Assay for Cytochrome P450 Enzymes (CYP88D6 and CYP72A154)

Objective: To measure the oxidative activity of CYP88D6 and CYP72A154.

Protocol:

-

Microsome Preparation: The cytochrome P450 enzymes are typically expressed in insect cells (e.g., Sf9) using a baculovirus expression system or in yeast. Microsomal fractions containing the recombinant P450s are prepared by differential centrifugation of the cell lysate.

-

Reaction Mixture Preparation: A typical reaction mixture (e.g., 500 µL) contains:

-

50 mM potassium phosphate buffer (pH 7.25)

-

Substrate: β-amyrin for CYP88D6 or 11-oxo-β-amyrin for CYP72A154 (e.g., 20 µM)

-

NADPH-cytochrome P450 reductase (CPR) (e.g., 1-2 units)

-

NADPH (e.g., 1 mM)

-

Microsomal preparation containing the P450 enzyme (e.g., 100 µg of total protein)

-

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) with shaking.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The products are extracted into the organic phase.

-

Product Analysis: The extracted products are derivatized (e.g., by silylation) and analyzed by GC-MS for identification and quantification.

In Vitro Assay for UDP-dependent Glucuronosyltransferase (UGAT) Activity

Objective: To determine the glucuronosylation activity of UGATs on glycyrrhetinic acid.

Protocol:

-

Enzyme Source: Purified recombinant UGAT expressed in E. coli or another suitable host system.

-

Reaction Mixture Preparation: A typical reaction mixture (e.g., 50 µL) contains:

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM DTT

-

Substrate: Glycyrrhetinic acid (e.g., 50 µM)

-

Sugar donor: UDP-glucuronic acid (UDP-GlcA) (e.g., 1 mM)

-

Purified UGAT enzyme (e.g., 50 ng/µL)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 2 hours.[12]

-

Reaction Termination: The reaction is stopped by adding methanol (e.g., 200 µL) to precipitate the protein.[12]

-

Sample Preparation and Analysis: The mixture is centrifuged, and the supernatant is collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of glycyrrhetinic acid 3-O-monoglucuronide and glycyrrhizin.[12]

Experimental and Logical Workflows

Conclusion

The biosynthesis of glycyrrhizin in Glycyrrhiza species is a testament to the intricate and highly regulated nature of plant secondary metabolism. This guide has provided a detailed overview of the key enzymes and steps involved in this pathway, from the initial cyclization of 2,3-oxidosqualene to the final glycosylation of glycyrrhetinic acid. The presented quantitative data and experimental protocols offer a practical resource for researchers aiming to further investigate this pathway. A deeper understanding of the enzymatic and regulatory mechanisms will undoubtedly pave the way for innovative approaches to enhance the production of glycyrrhizin and other valuable triterpenoid saponins through metabolic engineering and synthetic biology, meeting the growing demands of the pharmaceutical and food industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Licorice beta-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Licorice β-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. Triterpene functional genomics in licorice for identification of CYP72A154 involved in the biosynthesis of glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triterpene Functional Genomics in Licorice for Identification of CYP72A154 Involved in the Biosynthesis of Glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A novel glucuronosyltransferase has an unprecedented ability to catalyse continuous two‐step glucuronosylation of glycyrrhetinic acid to yield glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of human UDP-glucuronosyltransferase isoforms responsible for the glucuronidation of glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sweet Spot of Bioactivity: A Technical Guide to the Structure-Activity Relationship of Glycyroside and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyroside, a prominent triterpenoid saponin glycoside primarily extracted from the roots of the Glycyrrhiza species (licorice), has a long-standing history in traditional medicine. Its principal active component, glycyrrhizic acid (GL), and its aglycone, glycyrrhetinic acid (GA), have garnered significant attention in modern pharmacology for their diverse biological activities. These include potent anti-inflammatory, antiviral, and anticancer properties. The intricate relationship between the chemical structure of these molecules and their biological function—the structure-activity relationship (SAR)—is a critical area of research for the development of novel therapeutics with enhanced efficacy and reduced toxicity. This technical guide provides an in-depth analysis of the SAR of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Structure and Chemical Modifications

The foundational structure of glycyrrhizic acid consists of a pentacyclic triterpenoid skeleton (glycyrrhetinic acid) linked to a disaccharide of two glucuronic acid molecules. This complex structure offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with altered pharmacokinetic and pharmacodynamic profiles. Key modification sites include the C3-hydroxyl group, the C11-keto group, and the C30-carboxylic acid group of the aglycone, as well as the carboxyl and hydroxyl groups of the glucuronic acid moieties.[1]

Common synthetic modifications include:

-

Esterification and Amidation at C30-COOH: Conversion of the carboxylic acid at the C-30 position to esters or amides often leads to changes in lipophilicity and cell permeability, influencing biological activity.

-

Modification of the C3-OH group: Alterations at the C3-hydroxyl group can significantly impact cytotoxicity and other biological effects.

-

Introduction of Amino Acid Conjugates: Coupling amino acids to the glucuronic acid residues or the aglycone can enhance antiviral and other activities, likely by altering cell membrane interactions and uptake.[1][2][3][4]

-

Changes in the Glucuronic Acid Moiety: Modifications to the sugar chain, such as the introduction of different sugar units or functional groups, can modulate the compound's interaction with biological targets.

Structure-Activity Relationship in Key Biological Activities

The therapeutic potential of this compound and its derivatives is vast. The following sections delve into the specific SAR for their anti-inflammatory, antiviral, and anticancer activities, supported by quantitative data.

Anti-inflammatory Activity

Glycyrrhizic acid and its derivatives are well-documented for their potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways like NF-κB and MAPK.

Key SAR Observations:

-

The aglycone, glycyrrhetinic acid, is generally more potent in its anti-inflammatory action than the parent glycoside, glycyrrhizic acid.[5]

-

Modifications at the C-30 carboxyl group of glycyrrhetinic acid can influence anti-inflammatory potency. For instance, the synthesis of disulfide-containing derivatives has been shown to enhance the inhibition of inflammatory factors like HMGB1, TLR4, IL-1β, and TNF-α.[6]

-

Derivatives that effectively suppress the production of nitric oxide (NO), a key inflammatory mediator, often exhibit strong anti-inflammatory properties.

Quantitative Data: Anti-inflammatory Activity of Glycyrrhetinic Acid Derivatives

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Glycyrrhetinic Acid | NO Inhibition | LPS-stimulated RAW264.7 macrophages | Varies (Potent) | [5] |

| Compound 3 (GA derivative) | HMGB1, TLR4, IL-1β, TNF-α downregulation | LPS-treated RAW264.7 cells | Effective at 30 µM | [6] |

| Compound 4 (GA derivative) | HMGB1, TLR4, IL-1β, TNF-α downregulation | LPS-treated RAW264.7 cells | Effective at 30 µM | [6] |

Antiviral Activity

The broad-spectrum antiviral activity of glycyrrhizic acid and its derivatives against both DNA and RNA viruses, including HIV, SARS-CoV, and influenza viruses, is a significant area of research.[7]

Key SAR Observations:

-

Importance of the Glycosidic Moiety: The sugar portion of glycyrrhizic acid is crucial for its antiviral activity. Modifications to the carbohydrate chain can dramatically alter efficacy.

-

Amino Acid Conjugation: The introduction of amino acid residues into the glycoside chain has been shown to significantly enhance antiviral activity. For example, conjugation with specific amino acids can lead to a more than 70-fold increase in activity against SARS-CoV compared to the parent compound.[8] However, this can sometimes be accompanied by increased cytotoxicity.[8]

-

Free Carboxyl Group: A free C-30 carboxylic acid group on the aglycone appears to be important for anti-SARS-CoV activity.[1]

-

Nicotinate Derivatives: Acylation with nicotinic acid to produce a mixture of nicotinates (Glycyvir) has demonstrated potent inhibitory activity against both HIV and SARS-CoV-2, suggesting that this modification interferes with virus entry into the host cell.[9]

Quantitative Data: Antiviral Activity of Glycyrrhizic Acid Derivatives

| Compound/Derivative | Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| Glycyrrhizin | SARS-CoV | Vero | 365 | [10] |

| 2-acetamido-β-d-glucopyranosylamine conjugate of GL | SARS-CoV | Vero | 40 | [8] |

| GL conjugate with two amino acid residues | SARS-CoV | Vero | ~5.2 | [8] |

| Glycyvir (Nicotinate derivatives) | HIV-1 (subtype B) | TZM-bl | 3.9 - 27.5 | [9][11] |

| Glycyvir (Nicotinate derivatives) | SARS-CoV-2 | Vero E6 | 2 - 8 | [9][11] |

| GL-D-ValOMe | Dengue Virus (DENV1 & DENV2) | Vero E6 & A549 | <0.1 - 5.98 | [12] |

| GL-TyrOMe | Dengue Virus (DENV1 & DENV2) | Vero E6 & A549 | <0.1 - 5.98 | [12] |

| GL-PheOEt | Dengue Virus (DENV1 & DENV2) | Vero E6 & A549 | <0.1 - 5.98 | [12] |

| GL-LysOMe | Dengue Virus (DENV1 & DENV2) | Vero E6 & A549 | <0.1 - 5.98 | [12] |

Anticancer Activity

Glycyrrhetinic acid and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Key SAR Observations:

-

Aglycone Potency: Glycyrrhetinic acid is generally a more potent cytotoxic agent than glycyrrhizic acid.

-

Modifications at C3-OH and C11-CO: Oxidation of the C3-hydroxyl group to a carbonyl group and modifications at the C11-keto group can enhance anticancer activity.

-

Introduction of Cytotoxic Moieties: Conjugating known cytotoxic agents or pharmacophores to the glycyrrhetinic acid scaffold can lead to synergistic or enhanced anticancer effects.

-

Monoglucuronides: Certain monoglucuronide derivatives of glycyrrhetinic acid have shown greater efficacy against cancer cell lines compared to the parent compounds, potentially through inhibition of the Epidermal Growth Factor Receptor (EGFR).[5]

Quantitative Data: Anticancer Activity of Glycyrrhetinic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference | |---|---|---|---|---| | 18α-monoglucuronide of GA | HepG2 (Liver) | 6.67 |[5] | | 18α-monoglucuronide of GA | HeLa (Cervical) | 7.43 |[5] | | 18α-monoglucuronide of GA | A549 (Lung) | 15.76 |[5] | | 18β-monoglucuronide of GA | EGFR Inhibition | 0.028 |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound and its derivatives.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound derivatives)

-

Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells without LPS stimulation will serve as a negative control.

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anti-inflammatory Activity: TNF-α and IL-6 Quantification by ELISA

This protocol details the measurement of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cell line and culture reagents (as above)

-

LPS

-

Test compounds

-

Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

Wash buffer

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Follow steps 1-3 of the NO inhibition assay to culture, treat, and stimulate the RAW264.7 cells.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Protocol (as per manufacturer's instructions):

-

Coating: Coat a 96-well ELISA plate with the capture antibody overnight.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Incubation: Add the collected supernatants and standards to the wells and incubate.

-

Detection Antibody: Add the biotinylated detection antibody and incubate.

-

Streptavidin-HRP: Add streptavidin-HRP and incubate.

-

Substrate Development: Add the substrate solution and incubate until color develops.

-

Stop Reaction: Add the stop solution.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.

Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Susceptible host cell line (e.g., Vero cells for SARS-CoV)

-

Virus stock of known titer

-

Cell culture medium

-

Test compounds

-

Overlay medium (containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Monolayer Preparation: Seed the host cells in multi-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the test compound and mix with a known amount of virus. Incubate this mixture for a defined period (e.g., 1 hour).

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow for viral adsorption (e.g., 1 hour).

-

Overlay: Remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization: Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are mediated through their interaction with various cellular signaling pathways. The NF-κB and MAPK pathways are two of the most significant cascades modulated by these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines.

Glycyrrhizin and its derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[5] This blockade of NF-κB nuclear translocation is a key mechanism underlying their anti-inflammatory effects.

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation, cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by various stimuli leads to the phosphorylation of transcription factors and other cellular proteins, resulting in a specific cellular response.

Glycyrrhiza-derived compounds can attenuate MAPK signaling by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38. This inhibitory effect contributes to their anti-inflammatory and anticancer properties.

Caption: MAPK signaling cascade and the inhibitory points of this compound derivatives.

Conclusion and Future Directions

The structure-activity relationship of this compound and its derivatives is a rich and dynamic field of study. The evidence clearly indicates that targeted chemical modifications of the glycyrrhizic acid and glycyrrhetinic acid scaffolds can lead to the development of potent and selective agents for the treatment of inflammatory diseases, viral infections, and cancer. The conjugation of amino acids and the synthesis of nicotinate derivatives have emerged as particularly promising strategies for enhancing antiviral efficacy.

Future research should focus on:

-

Expanding the diversity of derivatives: Synthesizing novel derivatives with a wider range of functional groups and substituents to further probe the SAR.

-

Improving the therapeutic index: Designing derivatives with enhanced bioactivity and reduced cytotoxicity.

-

Elucidating detailed mechanisms of action: Utilizing advanced molecular and cellular techniques to precisely define the molecular targets and signaling pathways affected by these compounds.

-

In vivo studies and clinical trials: Translating the promising in vitro findings into preclinical and clinical studies to validate the therapeutic potential of these novel this compound derivatives.

By continuing to explore the intricate interplay between structure and function, the scientific community can unlock the full therapeutic potential of these remarkable natural products and their synthetic analogs.

References

- 1. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activity of new glycyrrhizic acid conjugates with amino acids and dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Synthesis and biological activity of new glycyrrhizic acid conjugates with amino acids and dipeptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activities of glycyrrhetinic acid derivatives containing disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The potential of glycyrrhizin and licorice extract in combating COVID-19 and associated conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral activity of glycyrrhizic acid derivatives against SARS-coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Glycyrrhizic Acid Derivatives Bearing Amino Acid Residues in the Carbohydrate Part as Dengue Virus E Protein Inhibitors: Synthesis and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyroside Research: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosides, a diverse class of naturally occurring compounds, have long been a focal point of phytochemical and pharmacological research due to their vast therapeutic potential. Among these, the glycosides derived from the licorice plant (Glycyrrhiza species), broadly referred to in the context of this review as Glycyrosides, with Glycyrrhizin (also known as Glycyrrhizic Acid) being the most prominent, have garnered significant attention. These compounds have been extensively studied for their wide-ranging biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects. This technical guide provides a comprehensive literature review of the research on Glycyrosides, with a particular focus on glycyrrhizin, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

Chemical Structure and Properties

Glycyrrhizin is a triterpenoid saponin glycoside, consisting of a glycyrrhetinic acid molecule bound to two molecules of glucuronic acid. The unique structural conformation of glycyrrhizin is pivotal to its biological activity. The lipophilic aglycone, glycyrrhetinic acid, can interact with cellular membranes and proteins, while the hydrophilic sugar moieties enhance its solubility and influence its pharmacokinetic profile.

Quantitative Data on Biological Activities

The biological efficacy of Glycyrosides, particularly glycyrrhizin and its derivatives, has been quantified in numerous studies across various therapeutic areas. The following tables summarize the key quantitative data from this research, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of Glycyrrhizin and Related Compounds

| Compound | Model | Target | IC50 / Effective Concentration | Reference |

| Glycyrrhizin | LPS-stimulated RAW 264.7 macrophages | NO Production | 25-75 µM (significant inhibition) | [1] |

| 18β-Glycyrrhetinic acid | LPS-stimulated RAW 264.7 macrophages | NO Production | 25-75 µM (significant inhibition) | [1] |

| Glycyrrhiza glabra Extract | COX-1 Inhibition Assay | COX-1 | Inactive up to 500 µg/ml | [2] |

| Liquiritin | COX-1 Inhibition Assay | COX-1 | 96 ± 8 µg/ml | [2] |

| Glycyrrhiza glabra Extract (GG) | MCF-7 breast cancer cells | Cell Viability | 34.32 ± 0.7 µg/mL | [3] |

Table 2: Anticancer Activity of Glycyrrhizin and its Analogs

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 18α-GAMG | HepG2 (Liver Cancer) | MTT Assay | 6.67 µM | [4] |

| 18α-GAMG | HeLa (Cervical Cancer) | MTT Assay | 7.43 µM | [4] |

| 18α-GAMG | A549 (Lung Cancer) | MTT Assay | 15.76 µM | [4] |

| 18β-GAMG | HepG2 (Liver Cancer) | MTT Assay | > 20 µM | [4] |

| Glycyrrhiza glabra extract (Indian origin) | MCF7 (Breast Cancer) | MTT Assay | 56.10 (±2.38) µg/mL | [5] |

| Glycyrrhiza glabra extract (P14, Afghanistan) | HaCaT (Keratinocyte) | MTT Assay | 158.8 µg/mL | [6] |

| Glycyrrhiza glabra extract (P12, Afghanistan) | A549 (Lung Cancer) | MTT Assay | 205.6 µg/mL | [6] |

Table 3: Antiviral Activity of Glycyrrhizin

| Compound | Virus | Cell Line/Model | IC50 / Effective Concentration | Reference |

| Glycyrrhizin | SARS-CoV | Vero cells | Not specified, but showed strongest inhibition | [7] |

| Glycyrrhizin | Hepatitis C Virus (HCV) | HCV-infected hepatocytes | 7 ± 1 μg/ml (for 50% reduction in viral titer) | [7][8] |

| Glycyvir (Glycyrrhizin derivative) | SARS-CoV-2 | Vero E6 cells | 2–8 μM | [9] |

| Glycyvir (Glycyrrhizin derivative) | HIV pseudoviruses | TZM-bl cells | 3.9–27.5 µM | [9] |

Table 4: Antioxidant Activity of Glycyrrhizin and Related Compounds

| Compound/Extract | Assay | IC50 Value | Reference |

| Glycyrrhizin (G-1) | DPPH radical scavenging | 189.93 ± 2.61 µg/mL | [10] |

| Glycyrrhizin (G-1) | ABTS radical scavenging | 334.73 ± 2.15 µg/mL | [10] |

| Isoliquiritigenin (ISOA) | DPPH radical scavenging | 0.418 ± 0.015 mM | [11] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a reproducible framework for researchers.

Isolation and Purification of Glycyrrhizin

A common method for the isolation of glycyrrhizin from Glycyrrhiza roots involves solvent extraction.[12][13][14]

-

Extraction: The powdered root material of Glycyrrhiza glabra is extracted with a solvent. A mixture of ethanol and water (e.g., 30:70 v/v) is often used. The extraction can be performed at elevated temperatures (e.g., 50°C) for a specified duration (e.g., 60 minutes) to optimize the yield.[14]

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is then evaporated under reduced pressure to yield a concentrated extract.

-

Purification: The crude extract can be further purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or Flash Chromatography with a C18 column is commonly employed.[6][15][16][17][18] A mobile phase gradient of acetonitrile and water (often with an acid modifier like acetic acid) is used to separate glycyrrhizin from other components.[6][15][16][17][18]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[13][19][20][21]

-

Cell Seeding: Cancer cell lines (e.g., MCF7, HCT116) are seeded in 96-well plates at a specific density (e.g., 3 × 10^3 cells/well) and incubated overnight.[13]

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., Glycyrrhiza glabra extract) and incubated for a specified period (e.g., 48 hours).[13]

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 3-4 hours.[13][19]

-

Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent like DMSO.[13][19]

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm or 590 nm) using a microplate reader.[19][21] The IC50 value is then calculated.

Western Blotting for NF-κB and MAPK Signaling Pathways

Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.[1][3][22][23][24][25]

-

Cell Lysis: Cells, after treatment with the compound of interest, are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a method like the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Glycyrrhizin and other Glycyrosides exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

Anti-inflammatory Signaling Pathway of Glycyrrhizin

Glycyrrhizin's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3][11][23][25][26][27]

Caption: Glycyrrhizin inhibits inflammation by blocking the NF-κB and MAPK pathways.

Neuroprotective Signaling Pathway of Glycyrrhizin

Glycyrrhizin exhibits neuroprotective effects by inhibiting HMGB1-mediated inflammatory pathways and reducing oxidative stress.[12][28][29]

Caption: Glycyrrhizin's neuroprotective mechanism via HMGB1 inhibition.

Conclusion

The body of research on Glycyrosides, particularly glycyrrhizin, highlights their significant potential as therapeutic agents for a multitude of diseases. The quantitative data consistently demonstrates their potent anti-inflammatory, anticancer, antiviral, and antioxidant activities. The detailed experimental protocols provided in this guide offer a foundation for future research and drug development efforts. Furthermore, the elucidation of the signaling pathways modulated by these compounds, as visualized in the provided diagrams, offers critical insights into their mechanisms of action at the molecular level. While the existing data is promising, further clinical trials are necessary to fully translate the therapeutic potential of Glycyrosides into clinical practice. This comprehensive review serves as a valuable resource for researchers and professionals in the field, paving the way for continued exploration and innovation in the development of Glycyroside-based therapeutics.

References

- 1. Glycyrrhizic acid and 18β-glycyrrhetinic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glycyrrhizic acid renders robust neuroprotection in rodent model of vascular dementia by controlling oxidative stress and curtailing cytochrome-c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 8. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of licorice on glycyrrhizin pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. mdpi.com [mdpi.com]

- 12. Glycyrrhizin Attenuates Kainic Acid-Induced Neuronal Cell Death in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. color | Graphviz [graphviz.org]

- 15. Development of a validated UPLC–qTOF-MS/MS method for determination of bioactive constituent from Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Untargeted profiling of Glycyrrhiza glabra extract with 2D LC MS [sigmaaldrich.com]

- 17. Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]

- 18. shimadzu.com [shimadzu.com]

- 19. 4.6. Cell Viability Assays [bio-protocol.org]

- 20. jyoungpharm.org [jyoungpharm.org]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anti-Inflammatory Effects of Novel Glycyrrhiza Variety Wongam In Vivo and In Vitro [mdpi.com]

- 28. Co-treatment with natural HMGB1 inhibitor Glycyrrhizin exerts neuroprotection and reverses Parkinson's disease like pathology in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Neuroprotective Potential of Glycyrrhizic Acid in Ischemic Stroke: Mechanisms and Therapeutic Prospects [mdpi.com]

The In Vivo Journey of Glycyroside: A Technical Guide to Metabolism and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo metabolism and pharmacokinetics of glycyrosides, a broad class of natural compounds characterized by a sugar moiety linked to a non-sugar aglycone. Due to the vast diversity of glycosides, this guide will focus on representative examples to elucidate the core principles governing their absorption, distribution, metabolism, and excretion (ADME). The pivotal role of the gut microbiota in the biotransformation of these compounds will be a central theme, as it critically influences their bioavailability and pharmacological activity.

Core Concepts in Glycyroside Metabolism

The metabolism of glycyrosides is a multi-step process that begins in the gastrointestinal tract and continues in the liver and other tissues. A key initial step for many orally administered glycyrosides is the enzymatic cleavage of the glycosidic bond by gut microbiota. This process, known as deglycosylation, releases the aglycone, which is often the more pharmacologically active and readily absorbed moiety.

The stability of the glycosidic linkage (e.g., O-glycoside vs. C-glycoside) significantly impacts the rate and extent of metabolism. O-glycosidic bonds are generally more susceptible to enzymatic hydrolysis than C-glycosidic bonds.[1] The released aglycones can then undergo further phase I and phase II metabolic reactions, such as oxidation and glucuronidation, primarily in the liver, before being excreted.

Pharmacokinetics of Representative Glycyrosides

To illustrate the pharmacokinetic profiles of glycyrosides, data from in vivo studies on several representative compounds are summarized below. These examples highlight the differences in absorption, bioavailability, and clearance among various glycyrosides.

Table 1: Pharmacokinetic Parameters of Ziyuglycoside I and Ziyuglycoside II in Rats

| Parameter | Ziyuglycoside I (Intragastric, 5 mg/kg) | Ziyuglycoside I (Intravenous, 1 mg/kg) | Ziyuglycoside II (Intragastric, 5 mg/kg) | Ziyuglycoside II (Intravenous, 1 mg/kg) |

| Tmax (h) | - | - | - | - |

| Cmax (ng/mL) | - | - | - | - |

| t1/2 (h) | 5.1 ± 2.5 | 1.8 ± 0.7 | 4.9 ± 1.5 | 6.2 ± 3.1 |

| AUC(0-∞) (ng/mL*h) | 109.0 ± 11.8 | 838.3 ± 250.3 | 458.3 ± 46.3 | 1979.2 ± 185.7 |

| CL (L/h/kg) | 46.3 ± 5.2 | 1.3 ± 0.3 | 11.0 ± 1.0 | 0.5 |

| Bioavailability (%) | 2.6 | - | 4.6 | - |

Data sourced from a study by Wu et al. (2024).[2]

Table 2: Pharmacokinetic Parameters of Salidroside and its Metabolite p-Tyrosol in Rats

| Compound | Administration Route | Dose (mg/kg) | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Biliary Excretion (% of dose) |

| Salidroside | Intravenous (i.v.) | 50 | 64.00 | 0.3 | 2.86 |

| p-Tyrosol | Intravenous (i.v.) | 50 | 0.19 | 1.48 | - |

| Salidroside | Intragastric (i.g.) | 100 | 23.80 | Trace | 0.02 |

| p-Tyrosol | Intragastric (i.g.) | 100 | 2.25 | Trace | - |

Data from a study investigating the in vivo deglycosylation of salidroside.[3][4]

Table 3: Comparative Pharmacokinetics of GAMG and Glycyrrhizin (GL) in Rats after Oral Administration (30 mg/kg)

| Parameter | 18β-Glycyrrhetic acid 3-O-mono-β-D-glucuronide (GAMG) | Glycyrrhizin (GL) |

| Cmax (ng/mL) | 2377.57 | 346.03 |

| Tmax (h) | 0.083 (5 min) | 2.00 |

| AUC(0-T) (mg/L*h) | 6625.54 | 459.32 |

This table highlights the significantly faster and more extensive absorption of the partially deglycosylated form (GAMG) compared to the parent compound (GL).[5]

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following sections detail the methodologies typically employed in the in vivo pharmacokinetic analysis of glycyrosides.

Animal Models and Dosing

-

Species: Sprague-Dawley (SD) or Wistar rats are commonly used models.[5][6][7][8]

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Acclimatization: A period of acclimatization is allowed before the experiment.

-

Fasting: Animals are typically fasted overnight with free access to water before drug administration to minimize food-drug interactions.[5]

-

Dosing:

-

Oral/Intragastric Administration: The compound, dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium), is administered via oral gavage.

-

Intravenous Administration: The compound is dissolved in a sterile vehicle (e.g., saline) and administered via the tail vein.

-

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points into heparinized tubes. Typical time points for oral administration might be 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

-

Excreta Collection: For metabolism and excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 72 hours).[3][4]

-

Bile Collection: In some studies, bile duct cannulation is performed to collect bile and investigate biliary excretion.[9]

Bioanalytical Method: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the standard method for the sensitive and specific quantification of glycyrosides and their metabolites in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with an organic solvent (e.g., methanol or acetonitrile) followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the UPLC-MS/MS system. Solid-phase extraction (SPE) may also be used for sample clean-up and concentration.[10]

-

Chromatographic Separation:

-

Column: A reversed-phase column, such as a UPLC HSS T3 or Thermo Golden C18, is commonly used.[2]

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid) is employed to separate the analytes from endogenous matrix components.[2][10]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[2]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used to generate ions of the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[10]

-

-

Method Validation: The analytical method is validated for linearity, lower limit of quantification (LLOQ), accuracy, precision, matrix effect, and recovery according to regulatory guidelines.[2][10]

Visualizing this compound Metabolism

The metabolic fate of a this compound is a critical determinant of its in vivo activity. The following diagrams illustrate the key metabolic pathways and experimental workflows.

References

- 1. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Metabolism of Salidroside to Its Aglycone p-Tyrosol in Rats following the Administration of Salidroside | PLOS One [journals.plos.org]

- 4. The Metabolism of Salidroside to Its Aglycone p-Tyrosol in Rats following the Administration of Salidroside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology-Based Pharmacokinetic Study on 18β-Glycyrrhetic Acid Mono-Glucuronide (GAMG) Prior to Glycyrrhizin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of glycyrrhetic acid, a major metabolite of glycyrrhizin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent pharmacokinetics of glycyrrhizin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of gastrointestinal absorption of glycyrrhizin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Simultaneous determination of glycyrrhizin, a marker component in radix Glycyrrhizae, and its major metabolite glycyrrhetic acid in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glycyroside (Glycyrrhizic Acid) Extraction from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glycyrosides, particularly Glycyrrhizic acid (also known as Glycyrrhizin), are valuable triterpenoid saponin glycosides primarily extracted from the roots of the licorice plant (Glycyrrhiza species). Glycyrrhizic acid is renowned for its wide range of pharmacological and biological activities, including anti-inflammatory, anti-viral, and anti-ulcer properties. It is approximately 50 times sweeter than sugar, leading to its use as a natural sweetener in the food industry.[1] The effective extraction and purification of Glycyrrhizic acid are critical steps for its application in pharmaceuticals and food products. This document provides detailed protocols for various extraction methods and summarizes key quantitative data to guide researchers in selecting the optimal procedure.

Data Presentation: Comparison of Extraction Methodologies

The following tables summarize quantitative data from various studies on the extraction of Glycyrrhizic acid, providing a comparison of different methods and their optimized parameters.

Table 1: Optimal Conditions for Different Glycyrrhizic Acid Extraction Methods

| Extraction Method | Plant Material | Solvent | Temp. (°C) | Time (min) | Solvent/Solid Ratio | Yield/Recovery | Reference |

| Dipping (Maceration) | Chinese Licorice | Ethanol/Water (30:70, v/v) | 50 | 60 | 50:1 (mL/g) | 2.39 mg/g (89.7% recovery) | [1] |

| Ultrasound-Assisted | Licorice Root | Methanol (57%) | 69 | 34 | Not Specified | 3.414% | [2][3] |

| Ultrasound-Assisted | Licorice Root | Ethanol (50%) | 30 | 20 | 40:1 (mL/g) | 46.52 mg/g (95.69% extraction) | [4] |

| Microwave-Assisted | Licorice Root | Ethanol (50-60%) + Ammonia (1-2%) | Not Specified | 4-5 | 10:1 (mL/g) | Equivalent to conventional methods | [5][6] |

| Water Extraction | Licorice | Water (pH 9.8) | 119.7 | 607.2 | 10.71:1 (g/mL) | ~55% (predicted) | [7][8] |

Table 2: Comparison of Solvents for Glycyrrhizic Acid Extraction

| Solvent | Extraction Method | Conditions | Glycyrrhizic Acid Yield | Reference |

| Water | Dipping | Room Temperature, 240 min | Highest for GA | [1] |

| Methanol | Dipping | Room Temperature, 240 min | Lower than water for GA | [1] |

| Ethanol | Dipping | Room Temperature, 240 min | Lower than water for GA | [1] |

| Methanol | Ultrasound-Assisted | Not Specified | 0.845% | [2] |

| Ethanol | Ultrasound-Assisted | Not Specified | Lower than Methanol | [2] |

| Water | Ultrasound-Assisted | Not Specified | Lower than Methanol | [2] |

Experimental Protocols

These protocols provide detailed methodologies for the extraction and purification of Glycyrrhizic acid from licorice root.

Sample Preparation

Proper preparation of the plant material is the foundational step for efficient extraction.

-

Harvesting and Drying: Harvest the roots of the Glycyrrhiza glabra plant. Clean the roots thoroughly to remove soil and other debris. Dry the roots either in the sun or using artificial heat until they are brittle.[9]

-

Grinding: Grind the dried roots into a fine powder or small pieces.[9] This increases the surface area, facilitating better solvent penetration and extraction efficiency.[10]

Extraction Protocols

Below are three common methods for extracting Glycyrrhizic acid. The choice of method depends on available equipment, desired extraction time, and efficiency.

This is a simple and conventional method that does not require specialized equipment.

-

Solvent Preparation: Prepare the extraction solvent, a mixture of ethanol and water (30:70, v/v).[1]

-

Maceration: Weigh 1.0 g of powdered licorice root and place it in a flask. Add 50 mL of the ethanol/water solvent.[1]

-

Incubation: Seal the flask and place it in a water bath shaker set to 50°C for 60 minutes.[1]

-

Filtration: After incubation, filter the mixture through filter paper to separate the liquid extract from the solid plant residue.[9][11]

-

Concentration: Concentrate the filtered liquid extract using a rotary evaporator under vacuum at a low temperature to remove the solvent and obtain the crude Glycyrrhizic acid extract.[9]

UAE utilizes ultrasonic waves to accelerate the extraction process by disrupting plant cell walls.[2][12]

-

Solvent Preparation: Prepare the extraction solvent, 57% aqueous methanol.[2][3]

-

Extraction: Place the powdered licorice root in an extraction vessel with the solvent. The optimal solvent-to-solid ratio may need to be determined, but a starting point of 40:1 (mL/g) can be used.[4]

-

Sonication: Immerse the ultrasonic horn into the mixture. Set the extraction temperature to 69°C and the sonication time to 34 minutes.[2][3] Ultrasound enhances extraction efficiency through the mechanical effects of cavitation, which improves solvent penetration into the plant material.[2][4]

-

Filtration and Concentration: Following sonication, filter the extract to remove solid particles. Concentrate the filtrate using a rotary evaporator to yield the crude extract.[10]

MAE is a rapid extraction technique that uses microwave energy to heat the solvent and plant material.[5][6]

-

Solvent Preparation: Prepare the extraction solvent, a mixture of 50-60% ethanol with 1-2% ammonia.[5]

-

Extraction: Mix the powdered licorice root with the solvent in a microwave-safe extraction vessel at a liquid-to-solid ratio of 10:1 (mL/g).[5]

-

Microwave Irradiation: Place the vessel in a microwave extractor. Set the extraction time for 4-5 minutes.[5] The microwave system should be equipped with a reflux condenser to prevent solvent loss.[13]

-

Filtration and Concentration: After the extraction is complete and the mixture has cooled, filter it to separate the extract from the solid residue. Evaporate the solvent from the filtrate to obtain the crude extract.[5]

Purification Protocol

The crude extract contains impurities that need to be removed to obtain high-purity Glycyrrhizic acid. Chromatography is a common and effective purification method.[11][14]

-

Column Chromatography:

-

Stationary Phase: Pack a chromatography column with a suitable stationary phase, such as silica gel.[15]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a suitable mobile phase. For Glycyrrhizic acid, a two-phase solvent system such as ethyl acetate-methanol-water (5:2:5, v/v) can be effective, using the lower phase as the mobile phase.[15]

-

Fraction Collection: Collect the eluted fractions.

-

-

Analysis and Final Purification:

-

Purity Check: Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).[1][15]

-

Further Purification: Fractions with high purity can be pooled. If necessary, further purification can be achieved through methods like recrystallization or preparative HPLC to achieve the desired purity.[14][15]

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for Glycyroside extraction.

Caption: General workflow for this compound extraction and purification.

Caption: Detailed workflow for the purification of this compound extract.

References

- 1. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijche.com [ijche.com]

- 5. Microwave-assisted extraction of glycyrrhizic acid from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcce.ac.ir [ijcce.ac.ir]

- 8. doaj.org [doaj.org]

- 9. green-herbs.shop [green-herbs.shop]

- 10. media.neliti.com [media.neliti.com]

- 11. The process of extracting glycyrrhizic acid from licorice root extract powder. [greenskybio.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the In Vitro Bioactivity of Glycyroside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosides, a diverse class of natural compounds, are of significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Glycyroside, derived from plants of the Glycyrrhiza genus (licorice), belongs to this promising group of molecules.[4] Evaluating the bioactivity of compounds like this compound is a foundational step in the drug development pipeline. In vitro assays provide a rapid, cost-effective, and high-throughput method to screen for potential therapeutic effects and elucidate mechanisms of action.

These application notes provide detailed protocols for key in vitro assays to determine the antioxidant, anti-inflammatory, and cytotoxic activities of this compound, along with methods for data analysis and visualization of relevant biological pathways.

Antioxidant Activity Assays

Application Note: